molecular formula C16H13N B8571844 2-(9H-fluoren-2-yl)propanenitrile

2-(9H-fluoren-2-yl)propanenitrile

Cat. No.: B8571844
M. Wt: 219.28 g/mol
InChI Key: GCANDCNCYUOHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methyl-9H-fluorene-2-acetonitrile is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a methyl group at the alpha position and a nitrile group at the 2-position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-2-yl)propanenitrile typically involves the reaction of 9H-fluorene with appropriate reagents to introduce the methyl and nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-9H-fluorene-2-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

Alpha-Methyl-9H-fluorene-2-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the fluorene core can engage in π-π stacking interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene: Lacks the methyl and nitrile groups, making it less reactive in certain chemical reactions.

    9-Methyl-9H-fluorene: Contains a methyl group but lacks the nitrile group, affecting its chemical properties and reactivity.

    2-Acetyl-9H-fluorene: Contains an acetyl group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness

Alpha-Methyl-9H-fluorene-2-acetonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)propanenitrile

InChI

InChI=1S/C16H13N/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9H2,1H3

InChI Key

GCANDCNCYUOHQC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of fluorene-2-acetonitrile (2g.) in dimethylformamide is treated with sodium hydride (415mg.) portionwise while stirring under nitrogen. After the evolution of hydrogen has ceased, the mixture is cooled to 10°-15° and treated dropwise with methyl iodide (2.82g.) in dimethylformamide (10ml.). After stirring for 30 minutes, the ice bath is removed and the mixture stirred at room temperature overnight. The reaction mixture is then poured into ice water and extracted with ether. The ether extracts are washed with water, dried (MgSO4) and evaporated to give the title compound.
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